molecular formula C27H28FN3OS2 B12006407 (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-93-3

(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12006407
CAS No.: 623935-93-3
M. Wt: 493.7 g/mol
InChI Key: HPHNOHVTSKDIIT-MOHJPFBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones This compound is characterized by its complex structure, which includes a thiazolidinone ring, a pyrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting hydrazine with an appropriate diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting the intermediate with thiourea in the presence of a base.

    Final Coupling Reaction: The final step involves the coupling of the pyrazole and thiazolidinone intermediates under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

  • Fluorophenyl Group : The presence of the fluorophenyl group in (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one imparts unique electronic properties, enhancing its reactivity and potential biological activity.
  • Thiazolidinone Ring : The thiazolidinone ring contributes to the compound’s stability and ability to interact with biological targets.

Properties

CAS No.

623935-93-3

Molecular Formula

C27H28FN3OS2

Molecular Weight

493.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28FN3OS2/c1-2-3-4-5-6-10-17-30-26(32)24(34-27(30)33)18-21-19-31(23-11-8-7-9-12-23)29-25(21)20-13-15-22(28)16-14-20/h7-9,11-16,18-19H,2-6,10,17H2,1H3/b24-18-

InChI Key

HPHNOHVTSKDIIT-MOHJPFBDSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.